Galactinol hydrate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

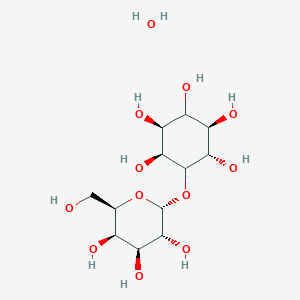

Galactinol hydrate is an organic compound known as an α-galactoside of inositol. It is a condensation product of inositol and galactose, forming a white or off-white crystalline powder. This compound is significant in various biological processes and is widely present in plants. It plays a crucial role in the biosynthesis of raffinose family oligosaccharides, which are essential for plant stress tolerance .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Galactinol hydrate can be synthesized through the condensation reaction of inositol and galactose. This reaction is typically catalyzed by galactinol synthase, an enzyme that facilitates the transfer of a galactosyl group from uridine diphosphate galactose to myo-inositol .

Industrial Production Methods

Industrial production of this compound often involves extraction from natural sources such as sugar beets, red beans, rice bran, and sugar beet . The extraction process includes isolating the compound from plant materials, followed by purification steps to obtain the desired product.

Análisis De Reacciones Químicas

Types of Reactions

Galactinol hydrate primarily undergoes glycosylation reactions, where it acts as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides . It can also participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

The common reagents used in the reactions involving this compound include uridine diphosphate galactose and various enzymes such as galactinol synthase and raffinose synthase . These reactions typically occur under mild conditions, often in aqueous solutions.

Major Products Formed

The major products formed from the reactions involving this compound are raffinose family oligosaccharides, including raffinose, stachyose, and verbascose . These oligosaccharides play essential roles in plant stress tolerance and carbohydrate metabolism.

Aplicaciones Científicas De Investigación

Galactinol hydrate has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Plant Stress Tolerance: This compound enhances the tolerance of plants to abiotic stresses such as cold, heat, and salinity by regulating the expression of stress-related genes

Antioxidant Properties: It acts as an antioxidant, scavenging hydroxyl radicals and protecting plant cells from oxidative damage.

Signal Molecule: This compound functions as a sugar signal, regulating the transcription of genes involved in the biosynthesis and breakdown of raffinose family oligosaccharides.

Metabolic Pathways: It influences various metabolic pathways, including those related to chlorophyll, carotenoids, and ethylene metabolism in plants.

Mecanismo De Acción

Galactinol hydrate exerts its effects through several mechanisms. It serves as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides, which are crucial for plant stress tolerance . Additionally, it acts as a signaling molecule, regulating the expression of genes involved in stress responses and metabolic pathways . The molecular targets of this compound include enzymes such as galactinol synthase and raffinose synthase, which catalyze the formation of raffinose family oligosaccharides .

Comparación Con Compuestos Similares

Galactinol hydrate can be compared with other similar compounds such as lactitol, galactitol, and sorbitol. These compounds are also derived from sugars and have various applications in food, pharmaceutical, and cosmetic industries . this compound is unique in its role as a galactosyl donor in the biosynthesis of raffinose family oligosaccharides and its involvement in plant stress tolerance .

List of Similar Compounds

- Lactitol

- Galactitol

- Sorbitol

Conclusion

This compound is a versatile compound with significant roles in plant biology and various scientific research applications. Its unique properties and mechanisms of action make it an essential compound for understanding plant stress tolerance and metabolic pathways.

Propiedades

IUPAC Name |

(1S,2S,4R,5S)-6-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycyclohexane-1,2,3,4,5-pentol;hydrate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-2-3(14)4(15)10(21)12(22-2)23-11-8(19)6(17)5(16)7(18)9(11)20;/h2-21H,1H2;1H2/t2-,3+,4+,5?,6-,7+,8+,9+,10-,11?,12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQEGVKNYCJHLIW-BQIVOFNISA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(C(C(C(C2O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC2[C@H]([C@H](C([C@H]([C@@H]2O)O)O)O)O)O)O)O)O.O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R)-2-[[[[3,5-Bis(trifluoromethyl)phenyl]amino]thioxomethyl]amino]-3,3-dimethyl-N-(phenylmethyl)butanamide](/img/structure/B6301794.png)

![Allyl(chloro)[di-tert-butyl(4-dimethylaminophenyl)phosphine]palladium(II)](/img/structure/B6301800.png)

![[2-[2,6-bis(dimethylamino)phenyl]-3,6-dimethoxyphenyl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphanium;methanesulfonic acid;methyl-(2-phenylphenyl)azanide;palladium(2+)](/img/structure/B6301835.png)

![Tris[(1S,2S)-1,2-diphenyl-1,2-ethanediamine]cobalt(III) chloride tetrakis[3,5-bis(trifluoromethyl)phenyl]borate dihydrate SKJ-1](/img/structure/B6301846.png)

![tert-Butyl 2-[3-chloro-4-(trifluoromethyl)phenyl]phenyl carbamate](/img/structure/B6301862.png)